![molecular formula C13H14N4O B1519043 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1036479-31-8](/img/structure/B1519043.png)
3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea
Overview
Description
3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, also known as APPMU, is an organic compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal ions. It has also been used in the study of biological systems, as a reagent for the determination of trace metals, and as a fluorescent probe for imaging.
Scientific Research Applications
Hydrogen Bonding and Complex Formation
Studies have shown that urea derivatives, including those related to 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, participate in complex formation through hydrogen bonding. For instance, research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the importance of hydrogen bonding in complex formation and the electronic effects on these associations (Ośmiałowski et al., 2013).
Conformational Studies and Synthesis
Corbin et al. (2001) discussed the conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes, demonstrating the structural versatility and potential for self-assembly of these compounds (Corbin et al., 2001). Additionally, Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor, showcasing the synthetic applications of urea derivatives in medicinal chemistry (Chen et al., 2010).
Anion Binding and Sensing
Jordan et al. (2010) investigated the binding of carboxylic acids by fluorescent pyridyl ureas, revealing their potential as sensors for organic acids through changes in fluorescence upon binding (Jordan et al., 2010). Similarly, Marivel et al. (2011) studied the binding of polyatomic anions with protonated ureido-pyridyl ligands, demonstrating the ligands' ability to interact with various anions, which could be leveraged for sensing applications (Marivel et al., 2011).
Cytokinin-like Activity and Rooting Enhancement
Ricci and Bertoletti (2009) discussed the urea derivatives' cytokinin-like activity and their ability to enhance adventitious root formation, indicating their potential application in plant biology and agriculture (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-aminophenyl)-3-(pyridin-4-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9,14H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZHKNBWCCBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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